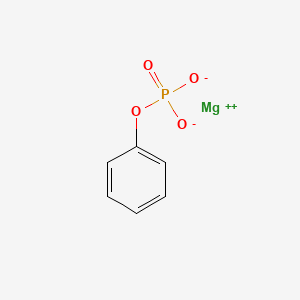

magnesium;phenyl phosphate

Description

Historical Development of Organophosphate Compounds

The journey into organophosphorus chemistry began in the early 19th century. In 1848, Franz Anton Voegeli is credited with the creation of the first organophosphate compound, triethyl phosphate (B84403). acs.org A few years later, in 1854, Philippe de Clermont synthesized tetraethyl pyrophosphate (TEPP), which was later identified as the first organophosphate cholinesterase inhibitor. acs.org

The 20th century saw a dramatic expansion in the synthesis and application of these compounds. In the 1930s, German chemist Gerhard Schrader and his team at IG Farben synthesized approximately 2,000 new organophosphorus compounds, including parathion (B1678463) for use as a pesticide and nerve agents like tabun, sarin, and soman. acs.orgresearchgate.net Following World War II, the use of organophosphates as insecticides grew significantly, especially as they began to replace more environmentally persistent organochlorides. nih.gov Their high environmental instability and sensitivity to hydrolysis made them a preferred choice in agriculture. nih.gov This extensive history of synthesis and application has laid the groundwork for the development of a diverse array of organophosphate compounds with varied properties and uses.

Importance of Phosphorus-Containing Ligands in Coordination Chemistry

Phosphorus-containing compounds are among the most significant and widely used ligands in coordination chemistry, particularly in the realm of homogeneous catalysis. acs.orgcymitquimica.com The versatility of these ligands stems from the ability to tune their electronic and steric properties by modifying the substituents on the phosphorus atom. acs.org This tunability is crucial for controlling the outcome of catalytic reactions. cymitquimica.com

Phosphine (B1218219) ligands (R₃P) are archetypal examples, functioning as L-function donor ligands to transition metals. copernicus.orgnih.gov They are integral to many catalytic processes, including cross-coupling reactions, hydrogenations, and hydroformylations. acs.orgcopernicus.org The electronic nature of the phosphine ligand influences the reactivity of the metal center, while its steric bulk can impact reductive elimination steps in a catalytic cycle. acs.org Beyond simple phosphines, polydentate phosphine ligands offer enhanced coordination capabilities and are particularly useful in asymmetric catalysis for producing chiral molecules. acs.orgcopernicus.org The interaction of organophosphate esters with metal ions has also led to the development of open-framework metal phosphates with applications in catalysis and materials science. acs.org

Overview of Magnesium's Chemical Significance

Magnesium (Mg) is a Group 2 alkaline earth metal, the eighth most abundant element in the Earth's crust. researchgate.netnih.gov It is a lightweight, silvery-white, and reactive metal. researchgate.netglpbio.com Chemically, magnesium almost always exhibits a +2 oxidation state and readily forms compounds with other elements. glpbio.com When exposed to air, it forms a thin, protective passivation layer of magnesium oxide that prevents further corrosion. nih.govglpbio.com

Magnesium is a powerful reducing agent and is used to produce other metals from their compounds. alfachemic.com It reacts with most acids to liberate hydrogen gas. alfachemic.com In organic synthesis, organometallic magnesium compounds, known as Grignard reagents, are of paramount importance for the formation of carbon-carbon bonds. alfachemic.comresearchgate.net

In a biological context, magnesium is essential for all cellular life. alfachemic.com Magnesium ions (Mg²⁺) are crucial cofactors for hundreds of enzymes and play a vital role in the stabilization of polyphosphate compounds like adenosine (B11128) triphosphate (ATP), DNA, and RNA. glpbio.comalfachemic.com The interaction between Mg²⁺ ions and phosphate groups is fundamental to many biological processes. acs.org Magnesium catalysts, which can be elemental magnesium or magnesium compounds, are utilized in various organic synthesis reactions, including cyclizations and hydroxylations. alfachemic.com

Research Findings on Magnesium Phenyl Phosphate

Magnesium phenyl phosphate is a salt composed of magnesium cations (Mg²⁺) and phenyl phosphate anions (C₆H₅OPO₃²⁻). Its specific properties and applications are an area of focused research.

Properties of Magnesium Phenyl Phosphate

The following table summarizes some of the known properties of magnesium phenyl phosphate.

| Property | Value/Description | Reference |

| CAS Number | 62698-52-6 | |

| Molecular Formula | C₆H₅MgO₄P | |

| Molecular Weight | 196.38 g/mol | |

| IUPAC Name | magnesium;phenyl phosphate | |

| Structure | Composed of Mg²⁺ ions coordinated with C₆H₅OPO₃²⁻ anions. | |

| Solubility | Likely insoluble in water but soluble in acidic solutions. The phenyl group may enhance solubility in organic solvents. | |

| Thermal Stability | The ionic structure suggests potentially high thermal stability, though the organic phenyl group may reduce it compared to purely inorganic phosphates. |

Synthesis of Magnesium Phenyl Phosphate

The synthesis of magnesium phenyl phosphate typically involves an acid-base reaction. A common method is the neutralization of phenyl phosphoric acid with a magnesium base, such as magnesium hydroxide (B78521) or magnesium oxide.

Reaction Parameters for Synthesis:

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| pH Control | 6.5–7.5 | To prevent the formation of byproducts like magnesium hydrogen phosphate. | |

| Temperature | 60–80°C | To enhance reaction kinetics without causing thermal decomposition. |

| Solvent | Aqueous media or ethanol-water mixtures | To improve the solubility of reactants. | |

Magnesium chloride can also be used as a catalyst in the reaction of phenol (B47542) with phosphorus oxychloride to form a phenyl dichlorophosphate (B8581778) intermediate, which then reacts with magnesium hydroxide to yield magnesium phenyl phosphate.

Chemical Reactivity

The phenyl group in magnesium phenyl phosphate can undergo several types of chemical reactions common to aromatic compounds:

Oxidation: The phenyl group can be oxidized to form quinones using common oxidizing agents.

Reduction: The phenyl group can be reduced to hydroquinones.

Electrophilic Aromatic Substitution: Reactions such as nitration, sulfonation, and halogenation can occur on the phenyl ring, typically requiring a catalyst.

Research Applications

Magnesium phenyl phosphate is explored in several scientific domains:

Chemistry: It is used as a reagent in organic synthesis and is studied for its potential in catalysis.

Biology: It serves as a model compound for investigating phosphate metabolism and the role of magnesium as an enzyme cofactor in phosphate transfer reactions.

Materials Science: It has been investigated for use in drug delivery systems and as a component in biodegradable implants and specialty chemicals.

Structure

3D Structure of Parent

Properties

CAS No. |

62698-52-6 |

|---|---|

Molecular Formula |

C6H5MgO4P |

Molecular Weight |

196.38 g/mol |

IUPAC Name |

magnesium;phenyl phosphate |

InChI |

InChI=1S/C6H7O4P.Mg/c7-11(8,9)10-6-4-2-1-3-5-6;/h1-5H,(H2,7,8,9);/q;+2/p-2 |

InChI Key |

JGIZKLDQCIOYLH-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)([O-])[O-].[Mg+2] |

Related CAS |

701-64-4 (Parent) |

Origin of Product |

United States |

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Characterization of Magnesium Organophosphates

Spectroscopy is a cornerstone in the characterization of molecular compounds. By probing the interactions of molecules with electromagnetic radiation, various spectroscopic techniques can elucidate details ranging from the types of chemical bonds present to the electronic environment of specific nuclei.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and characterizing the bonding within a molecule. In the context of magnesium organophosphates, FTIR spectra reveal characteristic absorption bands corresponding to the vibrations of specific bonds.

The analysis of organophosphorus compounds by FTIR typically focuses on the 900–1300 cm⁻¹ region, where vibrations of the phosphate (B84403) group occur. researchgate.net Key vibrational modes include those for P=O, P-O-C, and P-O-P bonds. researchgate.net The coordination of the phosphate group to a magnesium ion is expected to influence the position and intensity of these bands. For instance, the strong absorption band associated with the P=O stretching vibration would likely shift to a lower frequency (wavenumber) upon coordination to the Mg²⁺ ion, indicating a weakening of the double bond.

In mineral-organic adhesives based on organophosphates and magnesium phosphate, FTIR is used to confirm the formation of coordination bonds. researchgate.net For general organophosphorus compounds, characteristic bands for P-O-C stretching vibrations are found around 852 and 995 cm⁻¹, while P=O vibrations are observed near 1309 cm⁻¹. mdpi.com The presence of a phenyl group would introduce additional bands corresponding to C-H and C=C stretching and bending vibrations characteristic of an aromatic ring.

Table 1: Typical FTIR Absorption Bands for Organophosphate Moieties

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| P=O Stretch | 1192 - 1309 | researchgate.netmdpi.com |

| P-O-C Asymmetric Stretch | ~990 - 1041 | researchgate.netmdpi.com |

| P-O-C Symmetric Stretch | ~852 | mdpi.com |

| P-O-P Asymmetric Stretch | ~935 | researchgate.net |

| P-O-P Symmetric Stretch | ~740 | researchgate.net |

Diffraction and Microscopic Techniques for Material Structure

While spectroscopic methods probe the local chemical environment, diffraction techniques provide definitive information on the long-range, three-dimensional arrangement of atoms in crystalline solids.

X-ray diffraction is the premier technique for determining the atomic and molecular structure of crystalline materials.

Powder X-ray Diffraction (PXRD) : PXRD is used for the identification of crystalline compounds and the analysis of phase purity. nih.gov Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for that substance. nih.gov For a newly synthesized sample of magnesium phenyl phosphate, PXRD would be used to confirm that the desired crystalline phase has been formed and to check for the presence of any unreacted starting materials or crystalline impurities. researchgate.netresearchgate.net The positions and intensities of the diffraction peaks are compared against databases or patterns calculated from known crystal structures. nih.gov

Single-Crystal X-ray Diffraction : This is the most powerful method for determining the precise three-dimensional structure of a molecule. acs.org If a suitable single crystal of magnesium phenyl phosphate can be grown, this technique can unambiguously determine the exact arrangement of all atoms in the crystal lattice. researchgate.net The results of a single-crystal XRD study provide highly accurate data on bond lengths, bond angles, and torsion angles. It would reveal the coordination geometry of the magnesium ion, showing how many phosphate groups and/or water molecules are bound to it, and would detail the intermolecular interactions, such as hydrogen bonding and crystal packing, that stabilize the solid-state structure.

Table 2: Summary of Characterization Techniques and Information Obtained

| Technique | Abbreviation | Phase | Information Provided |

| Fourier Transform Infrared Spectroscopy | FTIR | Solid / Liquid | Identification of functional groups (P=O, P-O-C), study of Mg²⁺ coordination. |

| Nuclear Magnetic Resonance | NMR | Liquid | Molecular structure, connectivity, electronic environment of ¹H and ³¹P nuclei. |

| Diffusion-Ordered Spectroscopy | DOSY | Liquid | Analysis of mixtures, characterization of complex formation based on molecular size. |

| Solid-State NMR | ssNMR | Solid | Local atomic environment in the crystal lattice, polymorphism, purity. |

| UV-Visible Spectroscopy | UV-Vis | Liquid | Study of electronic transitions, monitoring of complex formation. |

| Powder X-ray Diffraction | PXRD | Solid | Phase identification, crystalline purity, lattice parameters. |

| Single-Crystal X-ray Diffraction | SC-XRD | Solid | Precise 3D atomic structure, bond lengths, bond angles, coordination geometry. |

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphology

The morphology of magnesium phosphate materials is critical to understanding their behavior and potential applications. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the micro and nanoscale features of these compounds.

Research on various magnesium phosphate materials demonstrates the utility of these imaging techniques. For instance, SEM imaging of synthesized magnesium phosphates has revealed nanoparticle clusters with sizes ranging from 1 to 3 µm. chalcogen.ro These clusters are composed of smaller, irregular particles. TEM analysis further clarifies the morphology, showing irregular sheet-like nanoparticles with sizes between 50 and 200 nm. chalcogen.ro In some cases, TEM images of mixed-metal phosphates have shown a distinct plate-like morphology, with rectangular sheets of varying sizes. researchgate.net High-resolution TEM can even reveal crystalline fringes, providing direct evidence of the material's crystal structure. researchgate.net

Morphological Characteristics of Magnesium Phosphate and Related Materials

| Material | Technique | Observed Morphology | Size Range | Reference |

|---|---|---|---|---|

| Synthesized Magnesium Phosphates | SEM | Nanoparticle clusters | 1-3 µm | chalcogen.ro |

| Synthesized Magnesium Phosphates | TEM | Irregular sheets | 50-200 nm | chalcogen.ro |

| Mixed-Metal Phosphate (MALPO) | TEM | Plate-like, rectangular sheets | Varying sizes | researchgate.net |

| Phenylphosphonate-functionalized MgMn₂O₄ | TEM | Primary nanoparticles | ~10 nm | nih.gov |

Surface Property Characterization of Magnesium-Containing Adsorbents

The surface properties of magnesium-containing materials are paramount, especially in applications involving adsorption and catalysis. Characterization techniques that probe these properties provide insights into the material's capacity and efficiency.

A key parameter is the specific surface area, often determined by the Brunauer–Emmett–Teller (BET) method. For instance, a diphenylamine-based hyper-cross-linked polymer (DPA-HCP) developed for water softening by adsorbing magnesium and calcium ions was found to have a high BET surface area of 611.99 m²/g. acs.orgacs.org This large surface area indicates a high number of available active sites for adsorption. acs.orgacs.org The total pore volume and average pore size are also crucial, with the DPA-HCP material exhibiting a total pore volume of approximately 0.4123 cm³/g and an average pore size of about 2.6 nm. acs.org

In another study, magnesium-modified bentonite clay used for dye adsorption also demonstrated the importance of surface characteristics. The modification with magnesium resulted in a porous surface and small particle size, which contributed to its enhanced adsorption capacity compared to bentonite modified with other metals. researchgate.net The thermodynamic analysis of adsorption processes on such materials can reveal whether the process is spontaneous and endothermic or exothermic, providing a deeper understanding of the surface interactions. researchgate.netnih.gov

Surface Properties of Various Adsorbents

| Adsorbent Material | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Size (nm) | Reference |

|---|---|---|---|---|

| DPA-HCP | 611.99 | 0.4123 | 2.6 | acs.org |

| Montmorillonite clay | 75 | N/A | N/A | acs.org |

| Kaolin clay | 80 | N/A | N/A | acs.org |

| Titanium dioxide (anatase) | 70 | N/A | N/A | acs.org |

| Iron oxide (hematite) | 80 | N/A | N/A | acs.org |

Compositional Analysis of Metal Phosphate and Phosphonate (B1237965) Materials

Determining the precise elemental composition of metal phosphate and phosphonate materials is a fundamental yet challenging task. mdpi.com The low solubility of many of these compounds and the uncertain protonation states of the phosphate or phosphonate ligands present significant analytical hurdles. mdpi.com

A common first step for many solution-based analysis methods is the complete dissolution of the material. mdpi.com This often requires aggressive digestion procedures using a combination of strong acids like nitric acid, perchloric acid, and hydrofluoric acid (HF). mdpi.com Nitric and perchloric acids act as strong oxidizing agents to break down organic components, while HF is used to form soluble complexes with the metal ions. mdpi.com

Once the material is in solution, element-specific quantification can be performed using atomic or mass spectroscopic techniques, which can yield accurate results for the metal-to-phosphorus ratio. mdpi.com Another powerful technique is Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS), which can provide direct isotopic and quantification information. mdpi.com

For materials containing protonated P-OH groups, potentiometric titration is a classic method to determine the speciation of the phosphorus-containing moieties. mdpi.com This technique involves titrating a suspension of the solid material with a base and recording the equilibrium pH values, which allows for the quantification of the acidic groups. mdpi.com

Techniques for Compositional Analysis of Metal Phosphates

| Technique | Purpose | Description | Reference |

|---|---|---|---|

| Dissolution and Digestion | Sample Preparation | Use of concentrated acids (e.g., HNO₃, HClO₄, HF) to completely solubilize the material for solution-based analysis. mdpi.com | mdpi.com |

| Atomic/Mass Spectroscopy | Quantification | Element-specific quantification to determine accurate metal-to-phosphorus ratios. mdpi.com | mdpi.com |

| LA-ICP-MS | Quantification | Provides direct isotopic and quantification information from the solid sample. mdpi.com | mdpi.com |

| Potentiometric Titration | Speciation | Classic method to quantify protonated P-OH groups by titrating a suspension of the solid with a base. mdpi.com | mdpi.com |

Theoretical and Computational Chemistry of Magnesium Organophosphates

Density Functional Theory (DFT) for Electronic Structure and Bonding

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and bonding in metal-organophosphate complexes. By calculating the electron density, DFT can elucidate the nature of the chemical bonds between the magnesium ion, the phosphate (B84403) group, and the phenyl moiety in magnesium phenyl phosphate.

DFT calculations, often employing functionals like B3LYP or PBE0 with basis sets such as 6-311++G(d,p), can determine optimized molecular geometries, bond lengths, and bond angles. mdpi.com For instance, in studies of magnesium phosphate compounds, DFT has been used to calculate Mg-O bond lengths, which are critical for understanding the coordination environment of the magnesium ion. researchgate.net In a magnesium phenyl phosphate complex, DFT would be used to model the ionic bond between the Mg²⁺ cation and the negatively charged oxygen atoms of the phosphate group. The calculations would also describe the covalent P-O and C-C bonds within the phenyl phosphate anion.

Furthermore, DFT is used to compute electronic properties such as the distribution of atomic charges, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. Analysis of the molecular electrostatic potential (MEP) surface reveals regions of positive and negative potential, identifying likely sites for electrophilic and nucleophilic attack. For phenyl phosphate, the negatively charged phosphate oxygens would be expected to be the primary sites for interaction with the magnesium cation.

| Functional | Type | Common Applications | Basis Set Example |

|---|---|---|---|

| B3LYP | Hybrid GGA | Geometry optimization, vibrational frequencies, electronic properties | 6-311++G(d,p) |

| PBE0 | Hybrid GGA | Reaction energies, electronic structure of metal complexes | def2-TZVP |

| ωB97X-D | Range-separated hybrid with dispersion correction | Non-covalent interactions, reaction barriers | cc-pVTZ |

| M06-2X | Hybrid meta-GGA | Thermochemistry, kinetics, systems with main-group elements | 6-31+G(d,p) |

Molecular Modeling of Anion-Cation Interactions

Molecular modeling, particularly through molecular dynamics (MD) simulations, is essential for understanding the dynamic interactions between the magnesium cation and the phenyl phosphate anion in solution. A major challenge in these simulations is the accurate representation of the forces between the highly charged Mg²⁺ ion and its environment.

Classical non-polarizable force fields often struggle to simultaneously reproduce various experimental properties of Mg²⁺, such as solvation free energy and hydration shell structure. nih.gov The high charge density of Mg²⁺ strongly polarizes surrounding molecules, an effect that is not explicitly captured by standard models. To address this, advanced polarizable force fields like AMOEBA or specialized 12-6-4 Lennard-Jones potentials, which include an ion-induced dipole interaction term, have been developed. nih.govnih.gov

These improved models allow for more accurate calculations of binding free energies between Mg²⁺ and phosphate anions. For example, simulations have been used to determine the absolute binding free energies for Mg²⁺ coordinating with various inorganic phosphate anions (H₂PO₄⁻, HPO₄²⁻, PO₄³⁻). nih.gov The results show that the interaction becomes stronger as the negative charge on the phosphate increases. nih.gov In the case of magnesium phenyl phosphate, MD simulations can reveal the preferred coordination modes (e.g., monodentate vs. bidentate), the structure of the surrounding water molecules, and the potential of mean force (PMF) which describes the free energy as a function of the distance between the ions.

| Phosphate Anion | Calculated ΔGbind (kcal/mol) | Coordination Detail |

|---|---|---|

| H₂PO₄⁻ | -23.7 | Interaction of deprotonated oxygens with Mg²⁺ ion. nih.gov |

| HPO₄²⁻ | -67.5 | Increased favorability with higher negative charge. nih.gov |

| PO₄³⁻ | -126.9 | Strongest interaction due to highest charge density. nih.gov |

Data derived from simulations using a 12-6-4 LJ potential. nih.gov

Quantum Chemical Calculations for Reaction Mechanisms and Transition State Stabilization

Quantum chemical calculations are indispensable for elucidating the detailed mechanisms of chemical reactions, such as the hydrolysis of magnesium phenyl phosphate. These methods can map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

The hydrolysis of organophosphates is a reaction of significant biological and environmental importance. Computational studies on analogous systems, like the hydrolysis of ATP and GTP, have demonstrated the critical catalytic role of the Mg²⁺ ion. nih.govnih.gov Quantum mechanics/molecular mechanics (QM/MM) simulations, where the reacting species are treated with a high level of quantum theory and the surrounding solvent is treated classically, are particularly well-suited for studying these reactions in solution. nih.gov

Calculations show that the Mg²⁺ ion acts as a Lewis acid, coordinating to the oxygen atoms of the phosphate group. nih.gov This coordination has several effects:

Stabilization of Charge : The magnesium ion stabilizes the buildup of negative charge on the oxygen atoms in the pentavalent transition state, thereby lowering the activation energy of the reaction. nih.gov

Electronic Polarization : Mg²⁺ withdraws electron density from the phosphorus atom, making it more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. nih.gov

Geometric Strain : The coordination can force the triphosphate into a conformation that is closer to the transition state geometry, elongating the P-O bond that is to be cleaved. researchgate.net

By calculating the free energy profile of the reaction, computational chemists can determine the rate-limiting step and quantify the catalytic effect of the magnesium ion. For magnesium phenyl phosphate hydrolysis, this would involve modeling the nucleophilic attack of water on the phosphorus center and the subsequent departure of the phenoxide leaving group, all mediated by the coordinated Mg²⁺. researchgate.net

Computational Prediction of Organophosphorus Compound Degradation Pathways

Computational chemistry provides powerful tools for predicting the potential degradation pathways of organophosphorus compounds, including environmental biodegradation and metabolic transformation in living organisms. For a compound like magnesium phenyl phosphate, these predictions are vital for assessing its environmental fate and potential toxicological profile.

One approach involves using knowledge-based systems, such as the PathPred web server, which predicts plausible multi-step metabolic pathways based on known biochemical transformations. pharmafeatures.com It uses a library of chemical transformation patterns derived from databases like KEGG RPAIR to predict the products of enzymatic reactions. pharmafeatures.com

A more detailed, physics-based approach uses quantum chemical calculations and molecular docking to investigate specific degradation reactions. For example, studies on the metabolism of triphenyl phosphate (TPHP), a structurally related compound, have successfully combined these methods to elucidate its transformation by cytochrome P450 (CYP) enzymes. acs.org

Molecular Docking : This technique predicts the preferred binding orientation of the substrate (phenyl phosphate) within the active site of a degrading enzyme (e.g., a phosphotriesterase or a CYP).

Quantum Chemical Calculations (DFT) : Once a plausible binding pose is identified, DFT calculations are used to model the reaction mechanism. This can involve, for instance, the hydroxylation of the phenyl ring or the cleavage of the phosphate ester bond. acs.org Calculations can determine the activation barriers for different potential pathways, allowing researchers to predict the most likely metabolites.

For phenyl phosphate, computational models would likely predict hydrolysis to phenol (B47542) and phosphate as a primary degradation route. Additionally, pathways involving enzymatic hydroxylation of the phenyl ring could be explored, leading to various hydroxylated phenyl phosphate derivatives. acs.orgnih.gov These predictive studies are crucial for identifying potential degradation products that can then be targeted in experimental analyses.

Coordination Chemistry of Phenyl Phosphate and Magnesium Ions

Ligand Properties of Phenyl Phosphate (B84403) Anions in Magnesium Systems

The phenyl phosphate anion serves as a versatile ligand in coordination chemistry. Its ability to coordinate with metal ions like magnesium is primarily dictated by the negatively charged oxygen atoms of the phosphate group. Divalent magnesium, classified as a hard acid, preferentially binds with hard oxygen donor ligands such as those found in phosphate groups. researchgate.net The presence of the phenyl group, while not directly involved in the primary coordination to the magnesium ion, influences the electronic properties and steric bulk of the ligand, which can, in turn, affect the stability and structure of the resulting complex.

The coordination can occur in a monodentate or bidentate fashion, where one or two of the phosphate oxygen atoms bind to the magnesium ion. In aqueous solutions, the magnesium ion is typically present as the hexaaquamagnesium(II) ion, [Mg(H₂O)₆]²⁺, and the coordination of phenyl phosphate involves the displacement of one or more of these water molecules. nih.gov The nature of this interaction can be either inner-sphere, with direct contact between Mg²⁺ and the phosphate group, or outer-sphere, where the hydration sphere of the magnesium ion remains intact and the interaction is mediated by hydrogen bonds. pjsir.org

Formation and Stability of Magnesium-Phenyl Phosphate Complexes

The formation of a complex between a metal ion and a ligand in solution is characterized by its stability constant (also known as the formation or binding constant), which is the equilibrium constant for the formation reaction. slideshare.net A higher stability constant indicates a stronger interaction and a more stable complex. nih.gov

Table 1: Representative Log K Stability Constants for Mg²⁺ Complexes with Phosphate-Containing Ligands

| Ligand | Log K | Conditions |

| 5-Phosphoribosyl α-1-pyrophosphate (MgL³⁻) | 3.2 | 25 °C, 0.20 M ionic strength |

| 5-Phosphoribosyl α-1-pyrophosphate (Mg₂L⁻) | 4.8 | 25 °C, 0.20 M ionic strength |

Impact of Magnesium Coordination Environment on Reactivity and Structure

The coordination of a magnesium ion to a phenyl phosphate anion significantly alters the reactivity and structure of the phosphate ester. The Mg²⁺ ion acts as a Lewis acid, withdrawing electron density from the phosphorus atom. This polarization of the P-O bond makes the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack, for instance, by a water molecule during hydrolysis.

The geometry of the magnesium coordination sphere, which is typically octahedral, plays a crucial role in orienting the reacting molecules. nih.gov The coordinated water molecules can be positioned to act as nucleophiles or to participate in proton transfer, further facilitating the reaction. The structure of the resulting magnesium-phenyl phosphate complex can vary depending on the stoichiometry and the presence of other coordinating ligands.

The coordination environment can also influence the reaction mechanism. For example, the presence of one or more magnesium ions can favor an associative mechanism for phosphate ester hydrolysis, whereas the reaction in the absence of metal ions may proceed through a dissociative pathway.

Non-Enzymatic Catalytic Roles of Magnesium(II) Ions in Phosphate Ester Hydrolysis

Magnesium ions are known to be effective catalysts for the non-enzymatic hydrolysis of phosphate esters, including phenyl phosphate and its derivatives like p-nitrophenyl phosphate. oxinst.comnih.gov The catalytic role of Mg²⁺ can be attributed to several factors:

Lewis Acid Catalysis: By coordinating to the phosphate oxygen atoms, the magnesium ion withdraws electron density, making the phosphorus atom more susceptible to nucleophilic attack.

Activation of the Nucleophile: A magnesium-bound water molecule is more acidic than a free water molecule. Deprotonation of this coordinated water generates a potent Mg²⁺-bound hydroxide (B78521) nucleophile, which can readily attack the phosphorus center.

Transition State Stabilization: The magnesium ion can stabilize the negatively charged transition state that forms during the phosphoryl transfer reaction. This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate.

Leaving Group Stabilization: In some cases, the magnesium ion may also coordinate to the oxygen atom of the leaving group (the phenoxide), making it a better leaving group.

The efficiency of magnesium catalysis can be influenced by the pH of the solution, as this affects the ionization state of both the phosphate ester and the coordinated water molecules.

Characterization of Magnesium Coordination Complexes (e.g., Electrochemical, Spectroscopic)

A variety of spectroscopic and electrochemical techniques are employed to characterize magnesium-phenyl phosphate complexes and to probe the nature of the metal-ligand interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a particularly powerful tool for studying phosphorus-containing compounds. slideshare.net The chemical shift of the phosphorus nucleus is sensitive to its electronic environment. Upon coordination to a magnesium ion, the ³¹P NMR signal of phenyl phosphate is expected to shift, providing evidence of complex formation. nih.govresearchgate.net The magnitude of this shift can offer insights into the nature and strength of the Mg-O-P bond.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the vibrational modes of the phosphate group. nih.gov The P-O stretching and O-P-O bending vibrations are sensitive to coordination with a metal ion. researchgate.net Changes in the positions and intensities of these bands upon complexation with magnesium can confirm the interaction and provide information about the coordination mode.

Electrochemical Methods: Techniques such as cyclic voltammetry can be used to study the redox properties of magnesium complexes. While magnesium itself is not redox-active under typical electrochemical conditions, the coordination of phenyl phosphate can influence the electrochemical behavior of the system. rsc.org Electrochemical studies can provide information on the stability of the complex and its behavior in different solvent systems. researchgate.net

Table 2: Spectroscopic Data for a Representative Phosphate Compound

| Technique | Parameter | Uncomplexed Phosphate | Mg²⁺-Complexed Phosphate |

| ³¹P NMR | Chemical Shift (δ) | Varies | Shifted upon coordination |

| IR | P-O Stretch (cm⁻¹) | ~1300-950 | Shifted upon coordination |

| IR | O-P-O Bend (cm⁻¹) | ~640-400 | Shifted upon coordination |

Metal-Ligand Cooperation in Magnesium Catalysis

Metal-ligand cooperation (MLC) is a concept in catalysis where both the metal center and the ligand are actively involved in the bond-making and bond-breaking steps of a reaction. rsc.orgmcgill.ca In the context of magnesium-catalyzed hydrolysis of phenyl phosphate, MLC can be envisioned where the magnesium ion acts as a Lewis acid to activate the phosphate ester, while a coordinated ligand (such as a water molecule or a hydroxide ion) acts as a base or a nucleophile.

This bifunctional catalysis, where the metal and the ligand play distinct but synergistic roles, can significantly enhance the catalytic efficiency. researchgate.net For example, a magnesium-bound hydroxide can act as the nucleophile attacking the phosphorus center, while the magnesium ion itself stabilizes the developing negative charge in the transition state. This cooperative mechanism provides a low-energy pathway for the hydrolysis reaction. The principles of MLC are fundamental to understanding the high efficiency of many metalloenzymes that catalyze phosphoryl transfer reactions. scispace.com

Degradation Pathways and Environmental Chemistry of Organophosphorus Compounds

Hydrolytic Degradation of Organophosphorus Compounds

Hydrolysis is a primary chemical process for the breakdown of organophosphorus compounds in aqueous environments. This reaction involves the cleavage of a chemical bond by the addition of a water molecule. For aryl phosphates, this typically results in the breaking of the P-O-C (ester) bond. The hydrolysis of triphenyl phosphate (B84403), for example, occurs in steps, first yielding diphenyl phosphate and subsequently phenyl phosphate. epa.govnih.govsigmaaldrich.com

The hydrolysis of organophosphorus esters can be catalyzed by both acids and bases. nih.govwinona.edu

Acid-Catalyzed Hydrolysis : In acidic conditions, the reaction is initiated by the protonation of the phosphoryl oxygen atom. This protonation makes the phosphorus atom more electrophilic and thus more susceptible to a nucleophilic attack by a water molecule. nih.govwinona.edu For certain phosphinates, a related class of compounds, the hydrolysis mechanism involves water and results in P-O bond cleavage (an AAc2 mechanism). nih.gov The rate of acid-catalyzed hydrolysis can be influenced by the concentration of the acid; for p-nitrophenyl diphenylphosphinate, the maximum rate is observed at 1.5 M HClO₄, with higher concentrations leading to acidic inhibition. nih.gov

Base-Catalyzed Hydrolysis : Under alkaline or basic conditions, the hydroxide (B78521) ion (OH⁻), a potent nucleophile, directly attacks the electron-deficient phosphorus atom. This leads to the formation of a pentacoordinate transition state, followed by the departure of the phenoxide leaving group. Base-catalyzed hydrolysis is often more rapid than the neutral or acid-catalyzed pathways for many organophosphorus esters.

The rate of hydrolysis for organophosphorus compounds is highly dependent on the pH of the surrounding medium. lyellcollection.orggeoscienceworld.org The reaction rate can vary by orders of magnitude across the environmental pH range. For instance, the hydrolysis half-life of one organophosphate pesticide was observed to increase from approximately 10 days under laboratory conditions (pH 7, 25°C) to one year at pH 6 and a temperature of 5°C. lyellcollection.orggeoscienceworld.org

Studies on O,O-diethyl O-p-NO2-phenyl phosphate (paraoxon) showed that the hydrolysis rate decreases as pH increases from 1.24 to 7.46, with the maximum rate observed at the lowest pH. imedpub.com In contrast, the hydrolysis of triphenyl phosphate to diphenyl phosphate is extremely slow under acidic and neutral conditions but accelerates at higher pH values. epa.gov The activity of enzymes that hydrolyze these compounds, such as alkaline phosphatase, is also strongly pH-dependent, often showing optimal activity in alkaline conditions (pH 8-10). scirp.orgnih.govnih.gov

| Compound | Condition | Observation | Reference |

|---|---|---|---|

| Generic OP Pesticide | pH 7, 25°C | Half-life of ~10 days | lyellcollection.orggeoscienceworld.org |

| Generic OP Pesticide | pH 6, 5°C | Half-life increases to ~1 year | lyellcollection.orggeoscienceworld.org |

| VX (nerve agent) | pH 5 | Half-life of ~100 days | osti.gov |

| VX (nerve agent) | pH 8 | Half-life of ~9 days | osti.gov |

| O,O-diethyl O-p-NO2-phenyl phosphate | pH 1.24 to 7.46 | Rate decreases as pH increases; maximum rate at pH 1.24 | imedpub.com |

Photolytic Oxidation Processes in Organophosphorus Degradation

Photolysis, or degradation by sunlight, is another pathway for the breakdown of organophosphorus compounds. lyellcollection.org This process can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, involving photosensitizing agents like humic substances present in natural waters. However, under typical environmental conditions, photolysis is generally a much slower degradation process for organophosphates compared to microbial degradation and chemical hydrolysis. lyellcollection.orggeoscienceworld.org For carbophenothion, an aromatic organophosphate, atmospheric degradation can occur via reaction with photochemically produced hydroxyl radicals, with an estimated half-life of about two hours. wikipedia.org

Microbial Transformations and Enzymatic Biodegradation of Organophosphates

Biodegradation by microorganisms is a crucial pathway for the environmental breakdown of organophosphorus compounds. nih.govresearchgate.net Many soil and water microbes have evolved the ability to use these compounds as a source of carbon or phosphorus. researchgate.net This process is generally an order of magnitude faster than chemical hydrolysis. lyellcollection.orggeoscienceworld.org

The primary mechanism of biodegradation is enzymatic hydrolysis, carried out by enzymes such as phosphotriesterases (PTEs), phosphatases, and organophosphate hydrolase (OPH). nih.govmdpi.comresearchgate.net These enzymes can cleave the ester bonds in organophosphates, detoxifying them into less harmful products like phosphate ions and alcohols. mdpi.com For example, a microbial consortium designated GYY was found to degrade 92.2% of triphenyl phosphate (TPHP) within 4 hours, metabolizing it into intermediates including diphenyl phosphate (DPHP) and phenyl phosphate (PHP). nih.gov

In some cases, the transformation is a key step in the metabolism of other compounds. The anaerobic bacterium Thauera aromatica metabolizes phenol (B47542) by first converting it to phenylphosphate via the enzyme phenylphosphate synthase. nih.govnih.govnih.gov This phenylphosphate is then carboxylated to 4-hydroxybenzoate, demonstrating a constructive, rather than degradative, microbial use of the phenyl phosphate structure. nih.govnih.gov

| Enzyme Class/Name | Function | Example Substrates | Reference |

|---|---|---|---|

| Phosphotriesterases (PTEs) | Catalyze the hydrolysis of organophosphate triesters. | Paraoxon, parathion (B1678463), various nerve agents | nih.govmdpi.commdpi.com |

| Organophosphate Hydrolase (OPH/OpdA) | Hydrolyzes a wide range of OP pesticides and nerve agents. | Paraoxon, sarin, soman, diazinon | mdpi.comnih.gov |

| Alkaline and Acid Phosphatases | Hydrolyze phosphate monoesters like phenyl phosphate. | Phenyl phosphate, p-nitrophenyl phosphate | scirp.orgnih.govnih.gov |

| Phenylphosphate Synthase | Converts phenol to phenylphosphate in anaerobic metabolism. | Phenol | nih.govnih.gov |

Destructive Adsorption of Organophosphorus Compounds by Nanocrystalline Magnesium Oxide

Nanocrystalline magnesium oxide (MgO) has emerged as a highly effective material for the destructive adsorption of organophosphorus compounds. researchgate.net Due to its high surface area, unique morphology, and abundance of reactive basic sites, nano-MgO can adsorb and subsequently decompose these hazardous chemicals. researchgate.netresearchgate.net

The mechanism involves the dissociative chemisorption of the organophosphorus molecule onto the surface of the MgO nanoparticles. researchgate.net The reactive sites on the MgO surface, which can include edges, corners, and defect sites, facilitate the hydrolysis of the P-O ester bonds. Studies have shown that MgO nanoparticles can effectively decompose chemical warfare agent simulants such as dimethyl methylphosphonate (B1257008) (DMMP). researchgate.net Furthermore, MgO nanoparticles have demonstrated a high capacity for removing phosphate ions from aqueous solutions, indicating their affinity for phosphorus-containing species. chalcogen.rodntb.gov.ua The adsorption efficiency is influenced by factors such as pH and temperature, with optimal phosphate removal often occurring under basic conditions. chalcogen.ro

Environmental Fate and Persistence of Organophosphorus Species

The environmental fate of organophosphorus compounds like phenyl phosphate is governed by the interplay of the degradation pathways discussed above. While often considered non-persistent due to relatively fast degradation rates, these compounds can persist under certain conditions. lyellcollection.orggeoscienceworld.org

Factors that increase persistence include:

Sorption: Organophosphates can adsorb to soil and sediment particles, which can make them less bioavailable for microbial degradation. lyellcollection.orggeoscienceworld.org

Low Temperatures: Lower temperatures significantly slow the rates of both chemical hydrolysis and microbial activity. lyellcollection.orggeoscienceworld.org

Low pH: In groundwater and some surface waters, slightly acidic conditions (e.g., pH 6) can dramatically increase the hydrolytic half-life of these compounds. lyellcollection.orggeoscienceworld.org

Consequently, organophosphorus compounds are frequently detected in soil, sediment, and water bodies, sometimes years after their initial application. lyellcollection.orggeoscienceworld.orgservice.gov.uk The degradation products, such as diphenyl phosphate and phenyl phosphate from triphenyl phosphate, are also of environmental relevance and are monitored to understand the complete degradation pathway. sigmaaldrich.comresearchgate.net

Catalytic Roles of Magnesium Phosphate Compounds in Chemical Transformations

Magnesium Phosphates as Catalysts in Organic Conversions

While specific catalytic applications of "magnesium;phenyl phosphate" are not extensively documented in publicly available research, the broader class of magnesium phosphate (B84403) compounds, particularly chiral magnesium phosphate complexes, has demonstrated significant utility in asymmetric catalysis. These catalysts have been effectively employed in a range of organic reactions, facilitating the synthesis of enantioenriched products with high yields and stereoselectivities.

One notable application is the phosphination of imines to produce chiral α-amino phosphine (B1218219) oxides, which are valuable compounds due to their biological activities. nih.gov A chiral magnesium BINOL phosphate-catalyzed reaction between N-substituted imines and diphenylphosphine (B32561) oxide has been reported to yield these products with excellent enantioselectivity. nih.govrsc.org The catalyst, prepared from a 3,3′-anthryl-modified BINOL-derived phosphoric acid and magnesium tert-butoxide, was found to be highly effective for both aromatic and aliphatic N-substituted imines. rsc.org

The success of these reactions is often dependent on the nature of the protecting group on the imine and the specific chiral phosphate ligand employed. For instance, electron-neutral protecting groups on the imine have been shown to enhance both the yield and the enantioselectivity of the phosphination reaction. nih.gov

Another significant application of chiral magnesium phosphate complexes is in asymmetric Diels-Alder reactions. These reactions are fundamental for the construction of cyclic and bicyclic compounds, which are common motifs in natural products and pharmaceuticals. A chiral magnesium phosphate complex has been successfully used to catalyze the enantioselective Diels-Alder reaction for the synthesis of spirooxindoles, achieving high yields and enantioselectivities. nih.gov Molecular sieves were found to be a beneficial additive in these reactions. nih.gov Furthermore, chiral magnesium phosphate complexes have been employed in the Diels-Alder reaction of benzoquinones and 3-vinylindoles to produce tetrahydrocarbazole derivatives with excellent yields and enantioselectivities. acs.orgacs.org

The catalytic activity of these magnesium phosphate complexes is believed to arise from a bifunctional mechanism where the Lewis acidic magnesium center activates the electrophile, and the phosphate moiety acts as a Brønsted base or a Lewis base to activate the nucleophile. rsc.org This cooperative action facilitates the stereoselective formation of the desired product.

Table 1: Enantioselective Phosphination of Imines Catalyzed by a Chiral Magnesium BINOL Phosphate

| Entry | Imine Substrate | Phosphine Oxide | Yield (%) | ee (%) | Reference |

| 1 | N-benzhydryl benzaldimine | Diphenylphosphine oxide | 95 | 93 | acs.org |

| 2 | N-benzhydryl cinnamaldimine | Diphenylphosphine oxide | 92 | 95 | nih.gov |

| 3 | N-benzhydryl (E)-cinnamaldimine | Diphenylphosphine oxide | 97 | 99 | rsc.org |

Magnesium Pincer Complexes in Catalytic Semihydrogenation and Hydrogenation Reactions

Magnesium pincer complexes have emerged as a notable class of catalysts for the semihydrogenation of alkynes and the hydrogenation of alkenes. These reactions are of great importance in both laboratory and industrial settings for the synthesis of fine chemicals and pharmaceuticals. The use of main-group metals like magnesium for these transformations offers a more sustainable alternative to traditional transition-metal catalysts.

Recent studies have demonstrated that magnesium pincer complexes, featuring PNP-, PNN-, and NNN-type ligands, can effectively catalyze the semihydrogenation of internal alkynes to Z-alkenes with high yields and stereoselectivities. acs.org These reactions proceed under base-free conditions, which is a significant advantage. nih.govacs.org The catalytic cycle is proposed to involve metal-ligand cooperation (MLC), where the pincer ligand actively participates in the activation of hydrogen gas (H₂). nih.govacs.org This MLC mechanism involves the reversible dearomatization and aromatization of the ligand backbone, facilitating the heterolytic cleavage of the H-H bond without a change in the metal's oxidation state. acs.org

The same magnesium pincer complexes have also been shown to be effective catalysts for the hydrogenation of alkenes to alkanes. nih.govacs.org While the conditions for alkene hydrogenation may require slightly higher pressures and longer reaction times compared to alkyne semihydrogenation, the catalysts still exhibit excellent activity and selectivity. acs.org

The development of these magnesium-based catalysts not only provides a new avenue for hydrogenation reactions but also contributes to the broader field of main-group metal catalysis, offering potential for the hydrogenation of other unsaturated compounds. nih.govacs.org

Table 2: Catalytic Semihydrogenation of Alkynes and Hydrogenation of Alkenes with a Magnesium Pincer Complex

| Entry | Substrate | Product | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Yield (%) | Selectivity (Z/E or Alkane) | Reference |

| 1 | 1-phenyl-1-heptyne | (Z)-1-phenyl-1-heptene | 3 | 5 | 120 | 24 | 98 | 29:1 (Z/E) | acs.org |

| 2 | 1,2-diphenylethyne | (Z)-1,2-diphenylethene | 3 | 5 | 120 | 24 | >99 | >99:1 (Z/E) | acs.org |

| 3 | (E)-stilbene | 1,2-diphenylethane | 5 | 7 | 120 | 48 | 70 | >99 | acs.org |

Lewis Acidity of Magnesium Centers in Catalysis

The Lewis acidity of the magnesium ion (Mg²⁺) is a fundamental aspect of its catalytic activity in a wide array of chemical transformations. This property allows magnesium centers to act as effective Lewis acid catalysts, activating substrates by withdrawing electron density and making them more susceptible to nucleophilic attack. The high charge density and strong oxophilicity of Mg²⁺ contribute to its significant Lewis acidity.

In the context of catalysis, the Lewis acidic magnesium center can coordinate to carbonyl groups, imines, and other electron-rich functional groups. This coordination polarizes the functional group, thereby lowering the energy barrier for subsequent reactions. For example, magnesium halides have been shown to catalyze aldol (B89426) reactions by coordinating to the carbonyl oxygen of the substrate.

The catalytic utility of magnesium's Lewis acidity is further exemplified in various C-C bond-forming reactions and functional group transformations. For instance, magnesium salts can promote nucleophilic substitution reactions. The effectiveness of the magnesium catalyst can be tuned by the counteranion, with more electron-withdrawing groups leading to a more Lewis acidic metal center.

In cooperative catalytic systems, the Lewis acidity of magnesium can be paired with a Lewis base or a Brønsted base to achieve synergistic activation of both the electrophile and the nucleophile. This dual activation strategy is particularly effective in asymmetric catalysis, where a chiral ligand environment around the magnesium center can direct the stereochemical outcome of the reaction. For example, in some catalytic systems, the Lewis acidic magnesium center complexes with the substrate, while a basic site on the ligand or a co-catalyst deprotonates the nucleophile, leading to a highly organized and stereoselective transition state.

The introduction of Lewis acid additives, including magnesium compounds, to transition metal catalysis can also lead to new reactivity or improved activity and selectivity. In these cases, the magnesium Lewis acid can play several roles, such as activating the substrate, accelerating a key elementary step in the catalytic cycle, or influencing catalyst activation and deactivation pathways.

Magnesium Phosphates in Advanced Materials Science

Fabrication Techniques for Magnesium Phosphate-Based Materials

The synthesis of magnesium phenyl phosphate (B84403) can be achieved through several established chemical routes, with methods ranging from straightforward acid-base reactions to more complex hydrothermal techniques used for related organophosphates.

One of the most direct methods for synthesizing magnesium phenyl phosphate is the acid-base neutralization reaction. This process involves reacting phenyl phosphoric acid with a magnesium base, such as magnesium hydroxide (B78521). In this reaction, protons from the acid are transferred to the hydroxide base, resulting in the formation of water and the corresponding magnesium phenyl phosphate salt.

General fabrication methods for other forms of magnesium phosphates, which could potentially be adapted, include chemical precipitation and hydrothermal synthesis. chalcogen.ro Chemical precipitation involves mixing aqueous solutions of a soluble magnesium salt (e.g., magnesium chloride) and a phosphate-containing precursor, causing the desired magnesium phosphate to precipitate out of the solution under controlled conditions. chalcogen.ro Hydrothermal synthesis, a technique used to create a magnesium phosphonate (B1237965) with a one-dimensional chain structure, involves a chemical reaction in an aqueous solution above ambient temperature and pressure. researchgate.net This method is particularly useful for growing crystalline materials.

Magnesium Phosphate Conversion Coatings on Metallic Substrates

While traditional magnesium phosphate conversion coatings are primarily inorganic and used for corrosion protection on metals like steel and magnesium alloys, ustb.edu.cnresearchgate.net the principles of surface modification can be extended to organophosphates. A key example is the surface functionalization of a metallic oxide, spinel-type magnesium manganese oxide (MgMn₂O₄), with phenylphosphonate (B1237145) groups. nih.gov This material is a promising cathode for rechargeable magnesium batteries. nih.gov

The surface of the structured MgMn₂O₄ is modified with phenylphosphonate to address challenges such as water adsorption and undesirable electrochemical side reactions. nih.gov Organic phosphate compounds are selected for their ability to form strong chemical bonds with the transition metal ions on the substrate's surface. nih.gov This functionalization creates a thin, uniform monolayer that passivates active sites, suppresses side reactions, and renders the hydrophilic surface hydrophobic due to the presence of the phenyl groups. nih.gov This surface treatment, analogous in function to a conversion coating, serves to protect and enhance the performance of the underlying metallic material. nih.gov

Development of Magnesium Phosphate Composites and Nanomaterials

Magnesium phenyl phosphate and its derivatives are being incorporated into advanced composites and nanomaterials, particularly in the field of energy storage. The phenylphosphate-functionalized magnesium manganese oxide (MgMn₂O₄) serves as a prime example of a key component in a composite material. nih.gov

To be used as a practical battery cathode, the functionalized MgMn₂O₄ powder is combined with other materials to form a composite slurry. nih.gov This slurry consists of the active cathode material (phenylphosphate-functionalized MgMn₂O₄), an electrically conductive support like carbon nanotubes (CNTs), and a binder such as polytetrafluoroethylene (PTFE). nih.gov The resulting composite can be coated uniformly onto aluminum foil to fabricate a cathode. nih.gov

The presence of the phenyl groups on the magnesium-containing active material is critical to the composite's success. It is suggested that π-π interactions between the phenyl groups and the carbon surfaces of the CNTs improve the affinity and electrical contact between them. nih.gov This enhanced contact improves the current collection efficiency, allowing for cathodes with high active material fractions (up to 93 wt%). nih.gov This demonstrates how the inclusion of a magnesium organophosphate can significantly enhance the functional properties of a composite material.

Separately, research into related materials like Magnesium Phosphate Graphene (MgPG) incorporated into poly(lactic-co-glycolic acid) (PLGA) matrices highlights the broader trend of developing magnesium organophosphate composites for biomedical applications. nih.gov Additionally, inorganic magnesium phosphate nanoparticles have been successfully synthesized via methods like chemical precipitation, with particle sizes ranging from 20-200 nm. chalcogen.ro

Analytical Methodologies for Organophosphorus Compounds in Research Matrices

Spectroscopic Techniques for Phosphorus Determination (e.g., XRF, NMR, UV/Vis Spectrophotometry)

Spectroscopic methods are instrumental in the analysis of organophosphorus compounds, providing information on elemental composition, molecular structure, and concentration.

X-Ray Fluorescence (XRF): XRF is a non-destructive elemental analysis technique used to determine the elemental makeup of materials. acs.orgnih.gov It operates by irradiating a sample with X-rays, causing the elements within the sample to emit secondary (or fluorescent) X-rays at energies characteristic of each element, including phosphorus. nih.gov This allows for the quantitative determination of phosphorus content in solid, liquid, and powdered samples. acs.org Advanced X-ray absorption spectroscopy techniques can further be used to classify different organophosphorus compounds based on their unique spectral fingerprints. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful and versatile tool for the structural elucidation and quantification of organophosphorus compounds. mdpi.commdpi.com The technique provides detailed information about the chemical environment of specific nuclei, such as phosphorus-31 (³¹P), hydrogen-1 (¹H), and carbon-13 (¹³C). mdpi.comnih.govutm.my ³¹P-NMR is particularly selective for phosphorus-containing compounds and can be used for direct identification and quantification in complex mixtures, often with minimal sample preparation. rsc.org NMR is applied in environmental and food analysis to identify residues, study metabolic pathways, and characterize degradation products. mdpi.com An emerging technique, zero-field NMR, allows for the differentiation of organophosphorus compounds based on their spin-spin coupling (J-coupling), providing unique structural information. nih.govutm.my

UV/Vis Spectrophotometry: Ultraviolet-Visible (UV/Vis) spectrophotometry is a common and accessible technique for quantifying organophosphorus compounds. mdpi.comx-mol.net Many established methods are indirect, relying on the conversion of the organophosphate to orthophosphate, which is then reacted with a chromogenic reagent. A prevalent approach is the formation of a phosphomolybdenum blue complex, whose intense color is measured to determine the original concentration of the organophosphate. nih.govrsc.org Other methods have been developed to enhance sensitivity and selectivity. For instance, one green analytical method uses a magnesia mixture to form a stable white precipitate with organophosphates, with the resulting turbidity measured at 420 nm. nih.gov Another novel sensor utilizes ytterbium (Yb³⁺) functionalized gold nanoparticles; the presence of organophosphates causes the nanoparticles to aggregate, leading to a measurable decrease in the solution's absorbance at 520 nm. nih.gov

Table 1: Comparison of Spectroscopic Techniques for Organophosphorus Compound Analysis

| Technique | Principle of Detection | Sample Type | Key Advantages | Typical Applications |

| X-Ray Fluorescence (XRF) | Measures fluorescent X-rays emitted from elements after excitation by a primary X-ray source. nih.gov | Solids, Liquids, Powders | Non-destructive, rapid elemental analysis. acs.org | Quantification of total phosphorus content. |

| NMR Spectroscopy | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. mdpi.com | Liquids, Solutes | Provides detailed structural information, non-destructive, high selectivity (especially ³¹P-NMR). mdpi.comrsc.org | Structural elucidation, purity assessment, quantitative analysis of specific compounds. rsc.org |

| UV/Vis Spectrophotometry | Measures the absorption of ultraviolet or visible light by a substance, often after a color-forming reaction. x-mol.net | Liquids | Cost-effective, widely available, good for routine quantitative analysis. nih.gov | Quantification of total or specific organophosphates in water, food, and environmental samples. nih.govaston.ac.uk |

Chromatographic Separation and Detection Methods (e.g., UHPLC-MS/MS, GC-MS/MS)

Chromatographic techniques are essential for separating complex mixtures of organophosphorus compounds from matrix components before their detection and quantification, typically by mass spectrometry.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This technique combines the high-resolution separation capabilities of UHPLC with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov It is the method of choice for analyzing non-volatile, polar, or thermally labile organophosphorus compounds in various matrices, including biological fluids and environmental samples. A UFLC-MS/MS method, for example, has been validated for detecting organophosphate metabolites in urine with very low limits of detection, ranging from 0.0201 ng/mL to 0.0697 ng/mL. The use of specific sample preparation steps, like liquid-liquid extraction (LLE), can significantly improve analyte recovery, achieving rates between 93% and 102%.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): GC-MS/MS is a cornerstone technique for the analysis of volatile and semi-volatile organophosphorus compounds. The sample is vaporized and separated based on its components' boiling points and interactions with a capillary column before detection by a mass spectrometer. It is widely applied for the determination of organophosphate pesticides in food, water, and biological samples. For polar or non-volatile compounds, a chemical derivatization step is often necessary to increase their volatility for GC analysis. GC-MS/MS methods can achieve excellent sensitivity; a validated method for 20 different organophosphorus pesticides in human blood serum reported detection limits as low as 0.01 ng/mL.

Table 2: Performance Characteristics of Chromatographic Methods for Organophosphate Analysis

| Method | Analyte Type | Sample Matrix | Limit of Detection (LOD) Example | Recovery Rate Example |

| UHPLC-MS/MS | Polar, non-volatile metabolites | Human Urine | 0.0201 - 0.0697 ng/mL | 93% - 102% |

| GC-MS/MS | Volatile/Semi-volatile pesticides | Human Blood Serum | 0.01 - 2.70 ng/mL | 90% - 120% |

Electrochemical Sensing Strategies for Phosphate (B84403) Ions

Electrochemical sensors offer a promising alternative to traditional analytical methods, providing rapid, sensitive, and portable platforms for the detection of phosphate ions, which are often the hydrolysis product of organophosphorus compounds. These sensors work by measuring changes in electrical signals (such as current or potential) resulting from the interaction between the analyte and a chemically modified electrode.

A significant development in this area is the use of magnesium-based materials in sensor fabrication. An electrochemical sensor for phosphate detection was developed using a glassy carbon electrode modified with magnesium hydrogen phosphate (MgHPO₄·3H₂O). This sensor demonstrated a linear response to phosphate concentrations ranging from 0.01 to 25 µM, with a low detection limit of 32 nM. The principle is based on the hydration transition of the magnesium phosphate on the electrode surface in the presence of phosphate ions in the sample. Other materials, such as cobalt, copper, and nickel, have also been successfully used to create sensitive phosphate sensors. A nickel-based sensor, for example, achieved an exceptionally low detection limit of 10⁻¹⁰ M. Despite these advances, the development of robust and commercially available phosphate ion sensors remains a challenge due to the complex behavior of the phosphate ion in water.

Flow Analysis Techniques for Phosphorus Detection and Monitoring

Flow analysis techniques, such as Flow Injection Analysis (FIA), provide an automated and highly reproducible means for determining phosphorus concentrations in a large number of samples. These systems are generally preferred over manual batch analyses for routine monitoring due to their consistency and efficiency.

The most common detection principle in flow analysis for phosphorus is the molybdenum blue method, where orthophosphate reacts with a molybdate (B1676688) reagent within the flow system to produce the colored phosphomolybdenum blue complex, which is then measured by a spectrophotometer. nih.govrsc.org Various configurations of flow analysis exist, including Segmented Flow Analysis (SFA), Sequential Injection Analysis (SIA), and multisyringe FIA (MSFIA), each offering different advantages in terms of sample throughput and reagent consumption. By coupling these systems with highly sensitive detectors, extremely low detection limits can be achieved. For example, using a liquid core waveguide detector can push the limit of detection down to 0.5 nM, while chemiluminescence detection can reach levels as low as 1 nM. nih.gov

Challenges and Advances in Analytical Determination of Organophosphates

Challenges: The determination of organophosphates is not without its difficulties. The chemical diversity of these compounds makes it challenging to develop a single method for all analytes. A significant hurdle is matrix interference, where other components in a complex sample (e.g., soil, food) can mask the analyte's signal, leading to inaccurate results. Sample preparation is frequently the most labor-intensive and error-prone step in the analytical workflow. Furthermore, comparisons between different laboratories have revealed inconsistencies in measurement accuracy for some organophosphorus compounds, emphasizing the need for robust, standardized protocols.

Advances: To overcome these challenges, significant advancements are being made. Miniaturized sample preparation techniques, such as solid-phase microextraction (SPME), are becoming more common, reducing solvent use and increasing efficiency. The design of novel sorbent materials with high selectivity for organophosphates is improving the ability to isolate these compounds from complex samples. On the instrumentation front, the increasing resolution and sensitivity of mass spectrometers continue to lower detection limits and improve confidence in analyte identification. Moreover, there is a strong push towards developing portable and rapid sensor technologies. These advanced colorimetric, fluorescent, and electrochemical sensors are designed for on-site analysis, providing real-time data that is not possible with conventional laboratory-based methods.

Q & A

Q. What are the standard synthetic routes for magnesium phenyl phosphate, and how can reaction conditions be optimized for purity?

Magnesium phenyl phosphate synthesis typically involves reacting magnesium hydroxide or carbonate with phenyl phosphate derivatives under controlled pH and temperature. For example, reacting magnesium hydroxide with phenyl phosphate in aqueous media at 60–80°C yields magnesium phenyl phosphate, but side reactions (e.g., hydrolysis) may require buffering agents . Optimization includes monitoring stoichiometric ratios via titration and characterizing intermediates using XRD or FTIR .

Q. Which analytical methods are most reliable for quantifying magnesium phenyl phosphate in complex matrices?

The pyrophosphate method (gravimetric analysis) is a robust approach for magnesium quantification, involving precipitation of magnesium ammonium phosphate and ignition to Mg₂P₂O₇ . For phenyl phosphate detection, UV-Vis spectroscopy coupled with enzymatic assays (e.g., alkaline phosphatase hydrolysis of phenyl phosphate to phenol) provides sensitivity down to micromolar levels .

Q. How can researchers mitigate interference from coexisting ions (e.g., Ca²⁺ or Al³⁺) during magnesium phenyl phosphate analysis?

Chelating agents like EDTA selectively bind interfering ions, while pH adjustment (e.g., to 9–10) enhances magnesium-specific precipitation. Ion chromatography with conductivity detection further resolves anion/cation overlaps .

Advanced Research Questions

Q. What mechanistic insights explain the degradation pathways of magnesium phenyl phosphate under varying environmental conditions?

Degradation studies using TGA-DSC reveal that thermal decomposition above 200°C produces MgO and polyphosphates, while hydrolytic breakdown in aqueous media follows pseudo-first-order kinetics, influenced by pH and microbial activity. NMR tracking of phosphate ester bond cleavage identifies phenol and inorganic phosphate as primary byproducts .

Q. How do structural modifications (e.g., alkylation of the phenyl group) alter the stability and reactivity of magnesium phenyl phosphate in catalytic applications?

Substituents like tert-butyl groups (e.g., in tris(2,4-di-tert-butylphenyl) phosphate) enhance thermal stability by steric hindrance, delaying pyrolysis up to 300°C. Conversely, electron-withdrawing groups increase hydrolysis rates, as shown in Arrhenius plots of degradation studies .

Q. What strategies resolve contradictions between computational predictions and experimental data for magnesium phenyl phosphate’s solubility or crystallinity?

Discrepancies often arise from neglecting solvation effects in DFT models. Hybrid approaches combining MD simulations with experimental validation (e.g., dynamic light scattering for aggregation behavior) improve accuracy. For crystallinity, pair distribution function (PDF) analysis reconciles amorphous vs. crystalline phase predictions .

Q. How can magnesium phenyl phosphate be integrated into composite materials (e.g., polymers) without compromising mechanical or flame-retardant properties?

Surface functionalization via silane coupling agents improves dispersion in polymer matrices. UL 94 testing shows that 10–15 wt% magnesium phenyl phosphate reduces peak heat release rates by 40% in epoxy resins, attributed to phosphorous-based gas-phase radical quenching .

Methodological Challenges

Q. What are the limitations of colorimetric assays for quantifying alkaline phosphatase activity using phenyl phosphate substrates, and how can sensitivity be enhanced?

Background interference from colored samples or auto-oxidation of phenol derivatives can skew results. Dual-wavelength correction (e.g., 405 nm and 620 nm) minimizes noise. Alternatively, fluorogenic substrates (e.g., 4-methylumbelliferyl phosphate) increase sensitivity 100-fold .

Q. How should researchers validate extrapolations from organophosphate class data to magnesium phenyl phosphate in toxicity studies?

Cross-referencing in vitro assays (e.g., mitochondrial toxicity in HepG2 cells) with QSAR models identifies structure-activity relationships. Supplemental literature searches for phenyl-specific metabolites (e.g., phenyl glucuronide) are critical to avoid overgeneralizing organophosphate class effects .

Data Interpretation and Reporting

Q. What statistical frameworks are recommended for meta-analyses of magnesium phosphate’s biological or environmental impacts?

Random-effects models account for heterogeneity across studies (e.g., varying exposure durations). Sensitivity analyses should exclude outliers identified via Cook’s distance, and funnel plots assess publication bias. For environmental persistence, degradation half-lives (DT₅₀) must be normalized to site-specific factors like soil organic content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.